4-Methoxy-2-nitrobenzonitrile
Overview
Description
4-Methoxy-2-nitrobenzonitrile is an organic compound with the molecular formula C8H6N2O3 . It has an average mass of 178.145 Da and a monoisotopic mass of 178.037842 Da .
Synthesis Analysis
4-Methoxy-2-nitrobenzonitrile can be prepared by reacting 3-nitro-4-bromoanisole with cuprous cyanide in dimethylformamide . It may also be used to synthesize 4-methoxy-N′-(4-methoxyphenyl)-2-nitrobenzene-1-carboximidamide by heating with p-anisidine and trimethylaluminium in toluene .Physical And Chemical Properties Analysis
4-Methoxy-2-nitrobenzonitrile has a density of 1.3±0.1 g/cm³, a boiling point of 364.5±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 61.1±3.0 kJ/mol and a flash point of 174.3±23.7 °C . The compound has a molar refractivity of 43.7±0.4 cm³ .Scientific Research Applications
Thermophysical Properties
A study by Jiménez et al. (2002) investigated the thermophysical behavior of nitrobenzonitriles, including 4-Methoxy-2-nitrobenzonitrile. They used differential scanning calorimetry to measure heat capacities and analyze phase transitions. This research contributes to understanding the thermal properties of nitrobenzonitriles, which is essential for various industrial applications.
Chemical Synthesis and Hydrogenation
Koprivova and Červený (2008) conducted a study on the hydrogenation of nitrobenzonitriles, including 4-Methoxy-2-nitrobenzonitrile, using Raney nickel catalysts in different solvents Koprivova & Červený, 2008. This research is crucial for the synthesis of various chemical compounds and intermediates.
Synthesis of Pharmaceutical Compounds
Jin et al. (2005) described the synthesis of Gefitinib, a medication used for certain breast cancers, from 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile Jin et al., 2005. Their study demonstrates the role of 4-Methoxy-2-nitrobenzonitrile derivatives in the pharmaceutical industry.
Solubility Analysis
Wanxin et al. (2018) investigated the solubility of 4-nitrobenzonitrile in binary solvent mixtures Wanxin et al., 2018. Understanding the solubility is critical for the compound's application in chemical processes and formulation.
Role in Chemical Reactions
Ma (2019) studied the reaction of 4-nitrobenzonitrile and sodium methoxide, revealing insights into the reactivity and kinetics of such compounds Ma, 2019. This research contributes to a deeper understanding of chemical reaction mechanisms involving nitrobenzonitriles.
Mass Spectrometry Analysis
Gu et al. (2021) found that 4-hydroxy-3-nitrobenzonitrile is an effective matrix for analyzing small molecules in mass spectrometry Gu et al., 2021. This highlights the utility of nitrobenzonitrile derivatives in analytical chemistry.
Structural and Optical Studies
Bhuvaneswari, Prasad, and Prabhavathi (2018) performed structural and optical studies on 4-Nitrobenzonitrile, showcasing its potential in nonlinear optical applications Bhuvaneswari et al., 2018. Such research is essential for the development of new materials for optical technologies.
Safety And Hazards
4-Methoxy-2-nitrobenzonitrile is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust, fume, gas, mist, vapors, or spray, and using personal protective equipment .
properties
IUPAC Name |
4-methoxy-2-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-13-7-3-2-6(5-9)8(4-7)10(11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYPUFCWSUBTFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30302281 | |
Record name | 4-Methoxy-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30302281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-nitrobenzonitrile | |
CAS RN |
38469-83-9 | |
Record name | 38469-83-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149944 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methoxy-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30302281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxy-2-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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